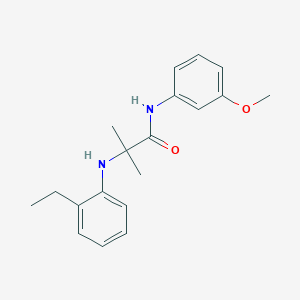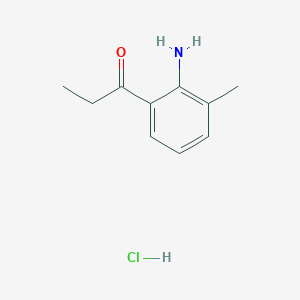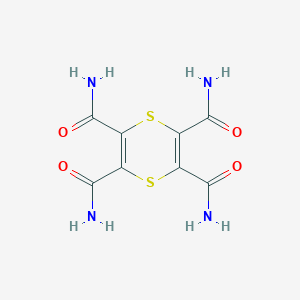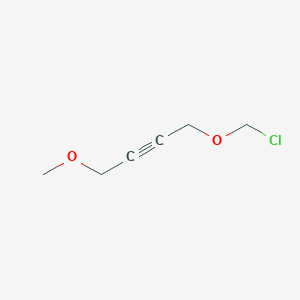![molecular formula C13H17NS B14363166 1-[2-(Phenylsulfanyl)ethenyl]piperidine CAS No. 90554-31-7](/img/structure/B14363166.png)
1-[2-(Phenylsulfanyl)ethenyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Phenylsulfanyl)ethenyl]piperidine is an organic compound that features a piperidine ring substituted with a phenylsulfanyl group and an ethenyl group. This compound is part of the piperidine family, which is known for its significant role in the synthesis of various pharmaceuticals and organic compounds. The presence of the phenylsulfanyl group adds unique chemical properties, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[2-(Phenylsulfanyl)ethenyl]piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with a phenylsulfanyl-substituted ethenyl halide under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Phenylsulfanyl)ethenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted piperidine derivatives.
Substitution: Piperidine derivatives with different substituents replacing the phenylsulfanyl group.
Applications De Recherche Scientifique
1-[2-(Phenylsulfanyl)ethenyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: Derivatives of this compound are explored for their potential therapeutic applications. They may serve as lead compounds in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new industrial products.
Mécanisme D'action
The mechanism of action of 1-[2-(Phenylsulfanyl)ethenyl]piperidine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The ethenyl group may participate in covalent bonding with target molecules, leading to changes in their function. The piperidine ring provides structural stability and influences the overall conformation of the compound, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-[2-(Phenylsulfanyl)ethenyl]piperidine can be compared with other similar compounds, such as:
Piperidine: A basic structure without the phenylsulfanyl and ethenyl groups. It is less complex and has different chemical properties.
Phenylsulfanyl-substituted compounds: These compounds have the phenylsulfanyl group but lack the piperidine ring. They exhibit different reactivity and applications.
Ethenyl-substituted piperidines: These compounds have the ethenyl group but may lack the phenylsulfanyl group. Their chemical behavior and applications differ from this compound.
The uniqueness of this compound lies in the combination of the piperidine ring, phenylsulfanyl group, and ethenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
90554-31-7 |
|---|---|
Formule moléculaire |
C13H17NS |
Poids moléculaire |
219.35 g/mol |
Nom IUPAC |
1-(2-phenylsulfanylethenyl)piperidine |
InChI |
InChI=1S/C13H17NS/c1-3-7-13(8-4-1)15-12-11-14-9-5-2-6-10-14/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |
Clé InChI |
QOMZJDRQGACEEN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C=CSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, trimethyl[(24-methylhexacosyl)oxy]-](/img/structure/B14363091.png)










![4-{[(4-Methoxyphenyl)methyl]sulfanyl}tetrahydropyrimidin-2(1H)-one](/img/structure/B14363149.png)
![2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane](/img/structure/B14363167.png)
